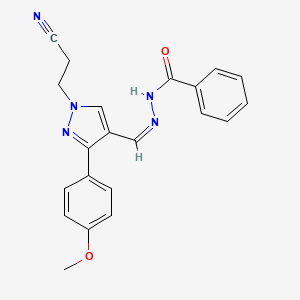
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as DMPO, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
科学的研究の応用
Advanced Glycosylation End Products and Oxidative Stress
Research has highlighted the role of advanced glycosylation end products (AGEs) and oxidative stress in vascular complications, particularly in the context of diabetes. The study by Tsukahara et al. (2003) underscores the accumulation of AGEs, closely linked to oxidative stress, suggesting that the risk of vascular complications may be present at an early age in type 1 diabetes, emphasizing the importance of glycemic control from diagnosis (Tsukahara et al., 2003).
Imidazolium Crosslinks and Oxidative Stress in Uremia
Odani et al. (1998) found that levels of imidazolium crosslinks, derived from the reaction of lysine with glyoxal and methylglyoxal, were significantly elevated in the serum proteins of non-diabetic uremic patients compared to controls. This suggests increased non-enzymatic crosslinking of tissue proteins by reactive dicarbonyl compounds in uremia, implicating oxidative stress and advanced glycation in tissue damage (Odani et al., 1998).
Environmental Exposure and Oxidative Stress
Asimakopoulos et al. (2016) explored the association between exposure to xenobiotics (including antimicrobials, parabens, bisphenols, benzophenones, and phthalate metabolites) and oxidative stress in a population from Jeddah, Saudi Arabia. Their findings suggest that environmental chemical exposures contribute to oxidative stress, with significant associations between certain xenobiotic metabolites and the oxidative stress biomarker, 8-hydroxy-2'-deoxyguanosine (8OHDG) (Asimakopoulos et al., 2016).
Exposure to Insecticides and Related Markers
Osaka et al. (2016) characterized exposure to neonicotinoid (NEO) insecticides, as well as organophosphates (OPs) and pyrethroids (PYRs), in three-year-old Japanese children. Their study sheds light on the environmental exposure of children to major insecticide lines, indicating common daily exposure sources for NEOs and OPs (Osaka et al., 2016).
Metabolic Response to Exercise
Pechlivanis et al. (2015) utilized a combined RP-UPLC-MS and 1H NMR strategy to monitor the response of the human urinary metabolome to short maximal exercise. Their findings reveal major perturbations in human metabolism following brief maximal exercise, with several metabolites persisting in altered levels for at least 2 hours post-exercise (Pechlivanis et al., 2015).
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-7-9-16(10-8-14)24-13-15(11-19(24)25)12-22-21(26)23-17-5-4-6-18(27-2)20(17)28-3/h4-10,15H,11-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUISNPGBPTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
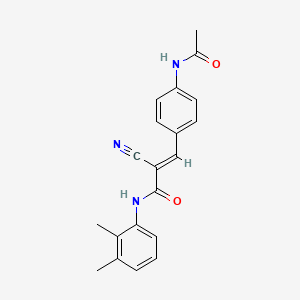

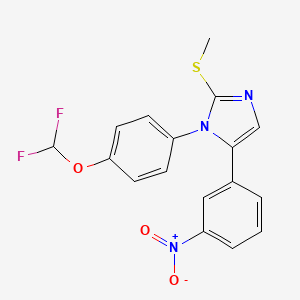
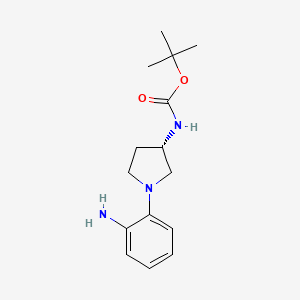
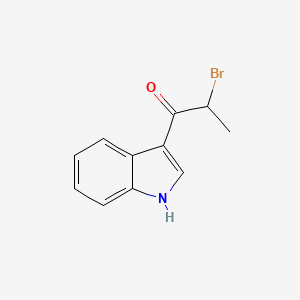
![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)
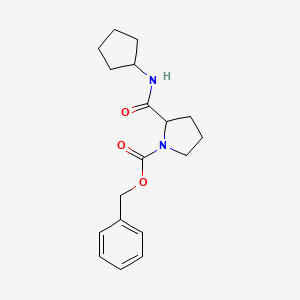
![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)
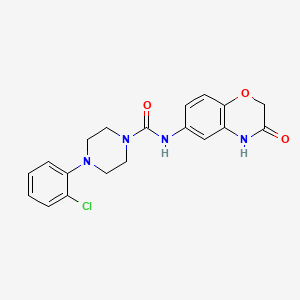
![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)


